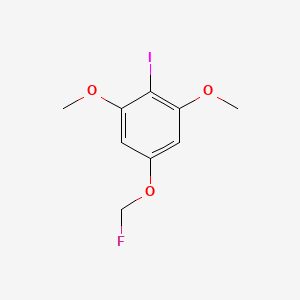
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine is a chiral compound that features a piperidine ring substituted with a benzoyl group and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzoyl-2-(3-pyridinyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Benzoyl Group: The benzoyl group is usually introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a pyridinyl boronic acid with a halogenated piperidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of (S)-1-Benzoyl-2-(3-pyridinyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, inhibiting or activating biological pathways, and modulating cellular functions . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Piperidine Derivatives: Other piperidine-based compounds, such as (S or R)-ethyl piperidine-3-carboxylate, are also explored for their bioactive properties.
Uniqueness
(S)-1-Benzoyl-2-(3-pyridinyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both benzoyl and pyridinyl groups make it a versatile compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
10014-56-9 |
|---|---|
Molekularformel |
C17H18N2O |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
phenyl-[(2S)-2-pyridin-3-ylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C17H18N2O/c20-17(14-7-2-1-3-8-14)19-12-5-4-10-16(19)15-9-6-11-18-13-15/h1-3,6-9,11,13,16H,4-5,10,12H2/t16-/m0/s1 |
InChI-Schlüssel |
SPBQHSXFMHGUQF-INIZCTEOSA-N |
Isomerische SMILES |
C1CCN([C@@H](C1)C2=CN=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


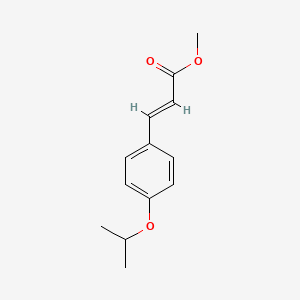
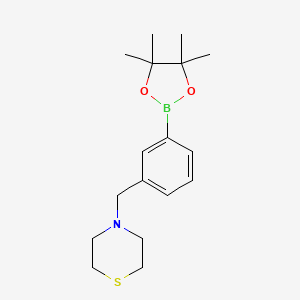
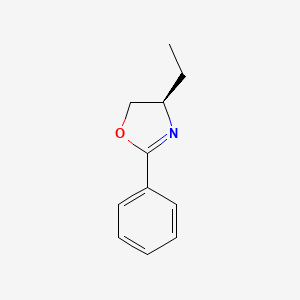
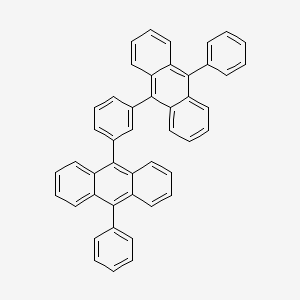
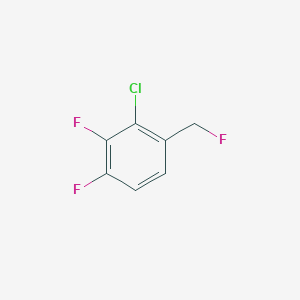

![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

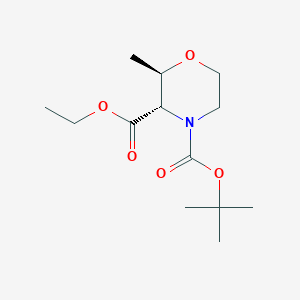
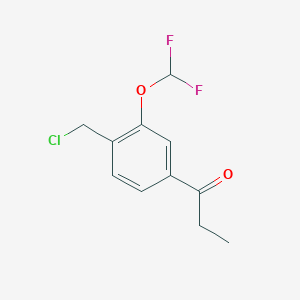
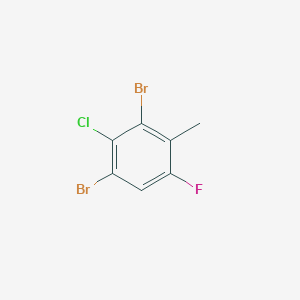
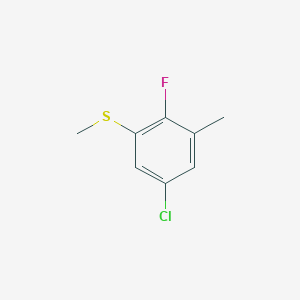
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
